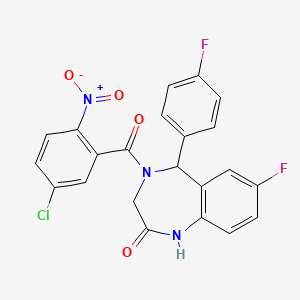

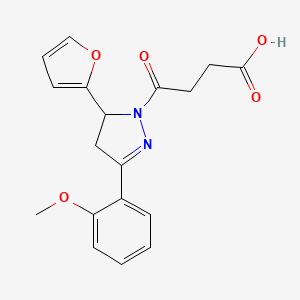

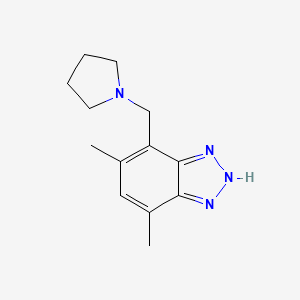

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a synthetic compound that has been extensively studied in the field of pharmacology. MIPEP is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction.

Wissenschaftliche Forschungsanwendungen

Histamine-3 Receptor Antagonists

A study presented the synthesis and evaluation of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. These compounds, including a specific compound (compound 39), exhibited potent in vitro binding and functional activities at the H(3) receptor, showing good selectivities against other neurotransmitter receptors and ion channels, acceptable pharmacokinetic properties, and favorable in vivo profiles (Dahui Zhou et al., 2012).

Asymmetric Hydrovinylation for Anticholinergic Agents

Another study focused on the asymmetric hydrovinylation process, which proved useful for converting 1-methylenetetralines into 3,3-disubstituted oxindoles and subsequently into pyrrolidinoindolines. This method provided a new route to anticholinergic pyrrolidinoindolines and other molecules with all carbon-quaternary centers, demonstrating the chemical versatility of related compounds (H. Lim & T. RajanBabu, 2011).

Conformationally Restricted Analogues

Research into conformationally restricted derivatives of remoxipride explored the potential of these compounds as antipsychotic agents. The study synthesized several cyclic benzamides, aiming to mimic the intramolecular hydrogen bonding of desmethylremoxipride. However, enhanced affinities to the dopamine D-2 receptor were not observed in this series, indicating the complexity of designing effective antipsychotic agents (M. H. Norman et al., 1993).

Ultrasound-Assisted Synthesis

An innovative one-pot synthesis under ultrasound irradiation was developed for 3-methyleneisoindolin-1-one derivatives. These compounds, designed as potential bioactive agents, were evaluated in vitro, with some showing dose-dependent inhibition of PDE4B. This study underscores the role of ultrasound in enhancing chemical synthesis efficiency (K. Suman et al., 2017).

Anti-Fatigue Effects

Research on benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, explored their crystal structures and potential applications in identifying allosteric modulators of receptors. Additionally, their anti-fatigue effects were investigated, showing enhanced swimming capacity in mice, indicating potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).

Eigenschaften

IUPAC Name |

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c1-17-6-5-7-20(14-17)23(27)24-16-22(26-11-3-4-12-26)18-8-9-21-19(15-18)10-13-25(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUMTIWNTFFRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)

![N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B2738451.png)

![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)